EMI1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

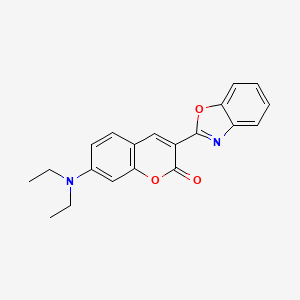

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-22(4-2)14-10-9-13-11-15(20(23)25-18(13)12-14)19-21-16-7-5-6-8-17(16)24-19/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQSHCJYVRZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067940 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35773-42-3 | |

| Record name | 3-(2-Benzoxazolyl)-7-(diethylamino)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gatekeeper of Mitosis: A Technical Guide to the Function of Early Mitotic Inhibitor 1 (EMI1) in the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise regulation of the cell cycle is paramount for genomic stability and normal cellular proliferation. A key orchestrator of mitotic entry is the Early Mitotic Inhibitor 1 (EMI1), also known as FBXO5. This technical guide provides an in-depth examination of the multifaceted roles of this compound in the cell cycle. This compound's primary function is to act as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that targets key mitotic proteins for degradation. By meticulously controlling the activity of the APC/C, this compound ensures the timely accumulation of mitotic cyclins and other essential factors, thereby preventing premature mitotic exit and DNA re-replication. This document details the molecular mechanisms of this compound-mediated APC/C inhibition, the intricate regulatory networks that govern this compound expression and stability, and its critical role in coupling DNA replication with mitosis. Furthermore, we explore the implications of this compound dysregulation in cancer and its potential as a therapeutic target. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in cell cycle biology and oncology.

Core Function: this compound as a Pseudosubstrate Inhibitor of the APC/C

This compound is a master regulator of the cell cycle, primarily functioning as a stoichiometric inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is a large, multi-subunit E3 ubiquitin ligase that, in conjunction with its co-activators Cdc20 and Cdh1, targets a multitude of substrates for proteasomal degradation, thereby driving mitotic progression and maintaining the G1 state. This compound's inhibitory action is crucial during the S and G2 phases to allow for the accumulation of key proteins necessary for mitotic entry, such as Cyclin A and Cyclin B.[1][2][3]

The inhibitory mechanism of this compound is multifaceted and involves acting as a pseudosubstrate to physically block substrate access to the APC/C.[4] this compound contains a conserved C-terminal region that houses a Destruction Box (D-box) and a Zinc-Binding Region (ZBR), both of which are essential for its inhibitory function.[4] The D-box of this compound mimics that of APC/C substrates, allowing it to competitively bind to the D-box receptor site on the APC/C co-activator Cdh1. This binding event physically occludes the recruitment of authentic substrates. The ZBR further contributes to inhibition by antagonizing the E3 ligase activity of the APC/C, independent of its tight binding. This dual-mode of inhibition ensures a robust shutdown of APC/C activity.

This compound can inhibit both APC/CCdh1 and APC/CCdc20, demonstrating its broad regulatory capacity throughout the later stages of the cell cycle. This inhibition is critical for preventing the premature degradation of key substrates like Cyclin A and securin, thereby ensuring that DNA replication is completed before the cell commits to mitosis.

The Dual Role of this compound: Substrate and Inhibitor

A fascinating aspect of this compound regulation is its dual functionality as both a substrate and an inhibitor of the APC/CCdh1. In early G1, when this compound levels are low, it is recognized by APC/CCdh1 as a substrate and is targeted for degradation. As the cell cycle progresses towards the G1/S transition, E2F-mediated transcription leads to an increase in this compound levels. Once this compound concentration surpasses that of the APC/CCdh1, it effectively switches its role from a substrate to an inhibitor, leading to the rapid inactivation of the APC/C. This transition creates a bistable switch that is a key feature of the irreversible commitment to cell cycle entry.

Quantitative Insights into this compound Function

| Parameter | Value | Cell/System Type | Reference |

| This compound concentration for efficient poly-ubiquitination (acting as a substrate) | 23 nM | In vitro ubiquitination assay | |

| This compound concentration for complete inhibition of poly-ubiquitination | 2.9 µM | In vitro ubiquitination assay | |

| Inhibitory Concentration of wild-type this compound for Cyclin B ubiquitination | 0.5 µM | In vitro ubiquitination assay | |

| Inhibitory Concentration of ZBR mutant this compound (C401S) | 4-8 µM | In vitro ubiquitination assay | |

| Assumed total APC/CCdh1 concentration in a computational model | 500 nM | Computational Model | |

| Assumed affinity of the this compound-APC/CCdh1 inhibitory binding interaction in a computational model | 5 nM | Computational Model |

Regulation of this compound Stability and Activity

The function of this compound is tightly regulated through a combination of transcriptional control, phosphorylation, and ubiquitin-mediated degradation.

Transcriptional Regulation

The expression of this compound is initiated at the G1/S transition and is under the control of the E2F family of transcription factors. This ensures that this compound levels rise as the cell prepares to enter S phase, thereby inactivating the APC/C and allowing for the accumulation of S-phase and mitotic cyclins.

Phosphorylation-Dependent Degradation

At the onset of mitosis, this compound must be removed to allow for the activation of the APC/C and subsequent mitotic progression. This is achieved through a tightly regulated degradation pathway initiated by phosphorylation. Polo-like kinase 1 (Plk1) and Cyclin B/CDK1 synergistically phosphorylate this compound. This phosphorylation event creates a recognition site for the SCFβ-TrCP E3 ubiquitin ligase complex, which then targets this compound for ubiquitylation and proteasomal degradation. The degradation of this compound in prophase is a critical step for the activation of APC/CCdc20.

Regulation by Cyclin-Dependent Kinases (CDKs)

In addition to promoting its degradation, CDKs also negatively regulate the inhibitory activity of this compound. Phosphorylation of this compound by mitotic CDKs has been shown to markedly reduce its ability to bind to and inhibit the APC/C. This provides an additional layer of regulation to ensure that APC/C can be activated at mitotic entry, even if some this compound protein remains.

Signaling Pathways and Regulatory Logic

This compound-Mediated Inhibition of APC/C

References

- 1. Pin1 stabilizes this compound during G2 phase by preventing its association with SCFβtrcp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Examining the mechanistic relationship of APC/CCDH1 and its interphase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Early Mitotic Inhibitor 1 (EMI1) in Mitotic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise regulation of mitosis is paramount for the faithful segregation of genetic material and the maintenance of genomic stability. The Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase, serves as a master regulator of mitotic progression by targeting key cell cycle proteins for proteasomal degradation. The activity of the APC/C is itself subject to stringent control. A critical negative regulator of the APC/C is the Early Mitotic Inhibitor 1 (EMI1), also known as F-box and WD repeat domain-containing 5 (FBXO5). This technical guide provides an in-depth exploration of the multifaceted role of this compound in mitotic regulation, detailing its mechanism of action, its intricate regulatory network, and its significance in the context of cell cycle control and potential therapeutic intervention. The guide is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Core Function of this compound: Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)

This compound is a crucial cell cycle regulator that ensures timely mitotic entry primarily by inhibiting the activity of the APC/C.[1] Its primary role is to suppress the APC/C during the S and G2 phases of the cell cycle.[2] This inhibition is essential for the accumulation of key mitotic regulators, such as Cyclin A and Cyclin B, which are substrates of the APC/C.[3][4] The stabilization of these cyclins allows for the activation of Cyclin-Dependent Kinases (CDKs), which in turn drives the cell into mitosis. Furthermore, this compound-mediated inhibition of the APC/C prevents the degradation of geminin, a protein that inhibits DNA re-replication, thereby ensuring that the genome is replicated only once per cell cycle.[2]

The inhibitory function of this compound is multifaceted. It acts as a pseudosubstrate inhibitor, binding to the APC/C and its co-activators, Cdc20 and Cdh1, thereby competitively blocking the binding of bona fide substrates. This interaction is mediated by specific domains within the this compound protein. The C-terminal region of this compound is particularly important for its inhibitory activity and contains a conserved Destruction Box (D-box) and a Zinc-Binding Region (ZBR). The D-box facilitates the binding of this compound to the APC/C, while the ZBR is essential for antagonizing the E3 ligase activity of the complex.

The Regulatory Network of this compound

The expression and activity of this compound are tightly regulated throughout the cell cycle, ensuring its functions are executed at the appropriate time. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation by E2F

The transcription of the this compound gene is induced at the G1/S transition by the E2F family of transcription factors. This transcriptional activation ensures that this compound protein levels begin to rise as cells commit to a new round of DNA replication and subsequent mitosis.

Post-Translational Regulation: Phosphorylation and Degradation

The levels of this compound protein are dynamically regulated through a process of phosphorylation and subsequent ubiquitination-mediated degradation. As cells enter mitosis, this compound is targeted for destruction. This process is initiated by the Polo-like kinase 1 (Plk1), which phosphorylates this compound. This phosphorylation event creates a recognition site for the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates this compound, marking it for degradation by the 26S proteasome. The degradation of this compound in early mitosis is a critical step that is thought to be necessary for the activation of the APC/C later in mitosis, allowing for the timely degradation of its substrates and the completion of cell division. However, some studies suggest that this compound degradation may not be the sole trigger for mitotic APC/C activation.

The Dual Role of this compound: Substrate and Inhibitor

Intriguingly, this compound has a dual role in its interaction with the APC/C. While it acts as a potent inhibitor during S and G2 phases, it can also function as a substrate for APC/CCdh1-mediated degradation during the G1 phase. This dual functionality is concentration-dependent. At low concentrations, characteristic of the G1 phase, this compound is recognized as a substrate and degraded. As its concentration rises at the G1/S transition, it switches to an inhibitory role. This creates a bistable switch that contributes to the irreversible commitment to cell cycle entry.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the function and regulation of this compound, compiled from various studies.

| Parameter | Value | Cell/System | Reference |

| In Vitro APC/C Inhibition | |||

| IC50 for Cyclin B Ubiquitination (Wild-Type this compound) | 0.5 µM | In vitro ubiquitination assay | |

| IC50 for Cyclin B Ubiquitination (ZBR Mutant this compound) | 4-8 µM | In vitro ubiquitination assay | |

| In Vitro Ubiquitination Assays | |||

| This compound Concentration (as substrate) | 23 nM | In vitro ubiquitination assay | |

| This compound Concentration (as inhibitor) | 2.9 µM | In vitro ubiquitination assay | |

| Cellular Effects of this compound Depletion | |||

| Increase in Micronucleus Formation | ~7-fold | Colonic epithelial cells | |

| Reduction in Endogenous this compound Protein Levels | ~1-13% of control | Colonic epithelial cells | |

| Increase in Cyclin E Levels | Marked increase | Human cells | |

| Decrease in Cyclin A Accumulation | Significant decrease | Human cells |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function and regulation of this compound.

Immunoprecipitation of Endogenous this compound

This protocol describes the immunoprecipitation of this compound from cell lysates to study its interaction with other proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-EMI1 antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Microcentrifuge

-

Rotating platform

Procedure:

-

Culture and harvest cells of interest.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-EMI1 antibody overnight at 4°C on a rotator.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

In Vitro APC/C Ubiquitination Assay

This assay reconstitutes the ubiquitination of an APC/C substrate in vitro to assess the inhibitory activity of this compound.

Materials:

-

Purified recombinant APC/C

-

Purified recombinant E1 ubiquitin-activating enzyme

-

Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10)

-

Purified recombinant ubiquitin

-

35S-methionine labeled in vitro translated substrate (e.g., N-terminus of Cyclin B)

-

Purified recombinant this compound (wild-type and mutants)

-

ATP regeneration system

-

Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Set up the reaction mixture containing ubiquitination buffer, ATP regeneration system, E1, E2, and ubiquitin.

-

Add the 35S-labeled substrate to the reaction mixture.

-

Add purified APC/C to initiate the reaction.

-

For inhibition assays, pre-incubate the APC/C with varying concentrations of purified this compound before adding the substrate.

-

Incubate the reaction at 30°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the ubiquitinated substrate by autoradiography.

Plk1 Kinase Assay

This assay measures the phosphorylation of this compound by Plk1.

Materials:

-

Purified recombinant Plk1

-

Purified recombinant this compound (as substrate)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 50 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Set up the kinase reaction in kinase buffer containing recombinant Plk1 and this compound.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the cell cycle distribution of a cell population following this compound manipulation (e.g., siRNA-mediated knockdown).

Materials:

-

Cells of interest

-

siRNA targeting this compound or a non-targeting control

-

Transfection reagent

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Transfect cells with this compound siRNA or control siRNA.

-

Harvest cells at desired time points post-transfection.

-

Wash cells with PBS and fix in cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

Visualizing this compound Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Regulatory network of this compound function throughout the cell cycle.

Caption: The dual role of this compound as a substrate and inhibitor of APC/C-Cdh1.

Caption: Experimental workflow for this compound immunoprecipitation.

Conclusion and Future Directions

This compound stands as a linchpin in the intricate machinery that governs mitotic progression. Its role as a potent inhibitor of the APC/C is fundamental to the timely accumulation of mitotic regulators and the prevention of genomic instability. The complex regulation of this compound itself, through transcriptional control and a precisely timed program of phosphorylation and degradation, underscores its importance in the cell cycle. The discovery of its dual function as both a substrate and an inhibitor of the APC/C has unveiled a sophisticated switching mechanism that contributes to the robustness of cell cycle transitions.

For researchers and drug development professionals, a thorough understanding of this compound's function and regulation is critical. Dysregulation of this compound has been implicated in various cancers, making it an attractive target for therapeutic intervention. Future research will likely focus on further elucidating the precise molecular interactions between this compound and the APC/C, identifying novel regulators of this compound, and exploring the therapeutic potential of modulating this compound activity in cancer and other proliferative diseases. The methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this critical mitotic regulator.

References

- 1. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]

- 2. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of this compound-Dependent Anaphase-Promoting Complex/Cyclosome Inhibition Deregulates E2F Target Expression and Elicits DNA Damage-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Attack: Unraveling EMI1's Inhibition of the APC/C Complex

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a master regulator of the cell cycle, a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby ensuring unidirectional progression through mitosis. Its activity is tightly controlled by co-activator proteins, Cdc20 and Cdh1, which recruit substrates for ubiquitination. Dysregulation of the APC/C can lead to genomic instability and is a hallmark of many cancers, making it a compelling target for therapeutic intervention.

Early Mitotic Inhibitor 1 (EMI1) is a potent endogenous inhibitor of the APC/C, primarily active during the S and G2 phases of the cell cycle.[1][2] Its crucial role is to prevent the premature degradation of cyclins and other APC/C substrates, allowing for proper DNA replication and entry into mitosis. This compound employs a sophisticated, multimodal mechanism to shut down APC/C activity, acting as a pseudosubstrate and directly interfering with the ubiquitination machinery.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-mediated inhibition of the APC/C, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Visualizing the Inhibition: this compound's Interaction with the APC/C

The following diagram illustrates the key interactions and inhibitory mechanisms of this compound on the APC/C complex.

Caption: Multimodal inhibition of the APC/C by this compound.

Core Mechanism of Action: A Two-Pronged Pseudosubstrate and Direct Inhibition Strategy

This compound's inhibitory prowess stems from its C-terminal domain, which harbors three key functional regions: a Destruction box (D-box), a Zinc-Binding Region (ZBR), and a C-terminal tail. These elements work in concert to potently neutralize the APC/C's ubiquitin ligase activity through a combination of pseudosubstrate competition and direct steric hindrance of the ubiquitination machinery.

Pseudosubstrate Inhibition via the D-box

The D-box of this compound mimics the D-box motif found in many APC/C substrates, such as cyclin B. This allows this compound to act as a pseudosubstrate, binding with high affinity to the D-box receptor on the APC/C co-activator Cdh1. By occupying this substrate recognition site, this compound effectively competes with and blocks the recruitment of bona fide substrates to the APC/C, thereby preventing their ubiquitination and subsequent degradation. This competitive binding is a cornerstone of this compound's inhibitory function.

Direct Inhibition of Ubiquitination by the ZBR and C-terminal Tail

Beyond simply blocking substrate access, this compound actively interferes with the catalytic process of ubiquitination. This is accomplished by its Zinc-Binding Region (ZBR) and its C-terminal tail.

-

The Zinc-Binding Region (ZBR): The ZBR of this compound provides a secondary point of contact with the APC/C core. Structural studies have revealed that the ZBR sterically hinders the binding of the ubiquitin-conjugating enzyme (E2), UbcH10, to the APC/C's catalytic core. UbcH10 is responsible for the initial transfer of ubiquitin to the substrate. By blocking this interaction, the ZBR effectively prevents the initiation of the ubiquitin chain. Mutation of the ZBR converts this compound from an inhibitor into an APC/C substrate, highlighting the critical role of this domain in antagonizing the E3 ligase activity.

-

The C-terminal Tail: The extreme C-terminal tail of this compound contains an LRRL motif that is identical to a motif in the E2 enzyme UBE2S, which is responsible for elongating ubiquitin chains on the substrate. This molecular mimicry allows the this compound tail to competitively bind to a site on the APC/C subunit APC2, thereby preventing the recruitment of UBE2S. This action specifically inhibits the polyubiquitination of substrates, a critical step for their recognition and degradation by the proteasome.

This multimodal inhibition, targeting both substrate recognition and two distinct steps in the ubiquitination process, makes this compound an exceptionally potent and robust inhibitor of the APC/C.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound and the contribution of its different domains have been quantified in various studies. The following table summarizes key quantitative data.

| Inhibitor | Assay Type | Target | Measured Value | Reference |

| This compound-SKP1 | Substrate Ubiquitination | APC/C-CDH1 | Apparent Ki ≤ 2.5 nM | |

| Wild-type this compound | In vitro Ubiquitination | APC/C | IC50 ≈ 0.5 µM | |

| This compound (ZBR mutant C401S) | In vitro Ubiquitination | APC/C | IC50 ≈ 4-8 µM | |

| MBP-Emi1 | In vitro Ubiquitination | APC/CCdh1 | Inhibition at 1-10 µM |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of biochemical and structural biology techniques. Detailed protocols for two key experiments are provided below.

In Vitro APC/C Ubiquitination Assay

This assay reconstitutes the ubiquitination of an APC/C substrate in a test tube to measure the inhibitory effect of this compound.

Materials:

-

Purified recombinant APC/C complex

-

Purified recombinant Cdh1

-

Purified recombinant E1 ubiquitin-activating enzyme (e.g., UBA1)

-

Purified recombinant E2 ubiquitin-conjugating enzymes (e.g., UbcH10 and UBE2S)

-

Purified recombinant ubiquitin

-

ATP solution (10 mM)

-

35S-labeled or fluorescently-labeled N-terminal fragment of Cyclin B (substrate)

-

Purified recombinant wild-type or mutant this compound proteins

-

Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 10 µL reaction mix contains:

-

Ubiquitination buffer

-

ATP (to a final concentration of 1 mM)

-

E1 enzyme (e.g., 100-200 nM)

-

E2 enzymes (e.g., UbcH10 at ~0.5-1.5 µM and UBE2S at ~1-2 µM)

-

Ubiquitin (e.g., 1-2 mg/mL)

-

Purified APC/C (e.g., 20-50 nM)

-

Purified Cdh1 (e.g., 100-200 nM)

-

-

Pre-incubation with Inhibitor: Add varying concentrations of wild-type or mutant this compound protein to the reaction mixtures. As a control, add buffer or a non-specific protein. Incubate on ice for 15-30 minutes to allow this compound to bind to the APC/C.

-

Initiation of Ubiquitination: Add the 35S-labeled or fluorescently-labeled Cyclin B substrate to initiate the reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Analysis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Visualization: Dry the gel and expose it to a phosphor screen or scan the gel using a fluorescence scanner to visualize the ubiquitinated forms of Cyclin B, which will appear as a ladder of higher molecular weight bands.

-

Quantification: Quantify the amount of unmodified substrate remaining at each time point and for each this compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of this compound and APC/C

This technique is used to demonstrate the physical interaction between this compound and the APC/C in a cellular context.

Materials:

-

Cell culture plates with cells expressing tagged versions of this compound or APC/C subunits (e.g., Myc-EMI1)

-

Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Antibody specific to the tagged protein (e.g., anti-Myc antibody)

-

Control IgG antibody from the same species as the primary antibody

-

Protein A/G-coupled agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Antibodies against APC/C subunits (e.g., anti-Cdc27) and this compound for detection

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and discard them.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Myc) or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against APC/C subunits and this compound to detect the co-immunoprecipitated proteins.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection for the APC/C-EMI1 Complex

This protocol outlines the general steps for preparing the APC/C-EMI1 complex for structural determination by cryo-EM.

Materials:

-

Purified, concentrated APC/C-EMI1 complex (e.g., 1-3 mg/mL) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT)

-

Glow-discharged cryo-EM grids (e.g., C-flat or Quantifoil)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

-

Cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector

Procedure:

-

Complex Formation: Incubate purified APC/C and a molar excess of purified this compound to form the complex. The complex can be further purified by size-exclusion chromatography to ensure homogeneity.

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.

-

In a temperature and humidity-controlled environment, apply 3-4 µL of the purified APC/C-EMI1 complex to the grid.

-

Blot the grid with filter paper to create a thin film of the sample.

-

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

-

-

Cryo-EM Screening: Screen the frozen grids on a cryo-TEM to assess ice thickness and particle distribution.

-

Data Collection:

-

Transfer promising grids to a high-end cryo-TEM for automated data collection.

-

Collect a large dataset of movie frames of the particles at various tilt angles.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the movie frames.

-

Estimate the contrast transfer function (CTF).

-

Pick individual particles from the micrographs.

-

Perform 2D classification to remove junk particles and group particles into different views.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the APC/C-EMI1 complex.

-

Conclusion and Future Directions

This compound's multimodal inhibition of the APC/C complex provides a paradigm for the intricate regulation of key cellular processes. Its ability to simultaneously block substrate recruitment and directly interfere with the ubiquitination machinery underscores its efficiency as a molecular brake for the cell cycle. The detailed understanding of this mechanism, derived from biochemical assays and high-resolution structural studies, opens up new avenues for the rational design of small molecule inhibitors that target the APC/C. Such inhibitors could have significant therapeutic potential in oncology by selectively inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells. Future research will likely focus on further dissecting the dynamic nature of the this compound-APC/C interaction and on developing novel therapeutic strategies that mimic this compound's potent and multifaceted inhibitory action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound switches from being a substrate to an inhibitor of APC/CCdh1 to start the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EM Structure of human APC/CCDH1-EMI1 reveals multimodal mechanism of E3 ligase shutdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron microscopy structure of human APC/C(CDH1)-EMI1 reveals multimodal mechanism of E3 ligase shutdown - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Anaphase: An In-depth Technical Guide to EMI1's Role in Preventing Premature Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise orchestration of the cell cycle is paramount to maintaining genomic integrity. A critical control point is the metaphase-to-anaphase transition, governed by the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. Premature activation of the APC/C can lead to catastrophic errors in chromosome segregation. This technical guide provides a comprehensive overview of the Early Mitotic Inhibitor 1 (EMI1), a key negative regulator of the APC/C, and its crucial role in preventing premature anaphase entry. We will delve into the molecular mechanisms of this compound-mediated inhibition, its intricate regulation throughout the cell cycle, and the experimental methodologies used to elucidate its function. This guide is intended to be a valuable resource for researchers investigating cell cycle control and for professionals involved in the development of therapeutics targeting mitotic progression.

Introduction to this compound and the Anaphase-Promoting Complex/Cyclosome (APC/C)

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that targets key cell cycle proteins for degradation by the 26S proteasome, thereby driving the unidirectional progression through mitosis.[1][2] The activity of the APC/C is tightly regulated, primarily through its association with one of two co-activator proteins: Cdc20 and Cdh1. The APC/CCdc20 complex is active from prometaphase to anaphase, targeting substrates like securin and cyclin A for destruction to initiate sister chromatid separation. Subsequently, APC/CCdh1 maintains low cyclin-dependent kinase (CDK) activity during late mitosis and G1 phase.

Early Mitotic Inhibitor 1 (this compound) is a crucial protein that prevents the premature activation of the APC/C during S and G2 phases, ensuring that DNA replication is completed before the cell commits to mitosis.[3][4] this compound levels rise at the G1/S transition and it is degraded in early mitosis, allowing for the timely activation of the APC/C.[5] Dysregulation of this compound has been implicated in genomic instability and tumorigenesis, making it an attractive target for cancer therapy.

The Molecular Mechanism of this compound-Mediated APC/C Inhibition

This compound employs a multi-faceted strategy to inhibit the APC/C, acting as a pseudosubstrate inhibitor that physically obstructs the ubiquitination of bona fide substrates. This inhibition is primarily mediated by its C-terminal domain, which contains two key motifs: a D-box and a Zinc-Binding Region (ZBR).

-

D-box-mediated competition: The D-box of this compound mimics the destruction box found in many APC/C substrates. This allows this compound to bind to the substrate receptor sites on the APC/C co-activators, Cdc20 and Cdh1, thereby competitively inhibiting the binding of actual substrates like cyclin A and securin.

-

Zinc-Binding Region (ZBR) and Catalytic Inhibition: The ZBR of this compound directly interacts with the catalytic core of the APC/C, further preventing the ubiquitination process. This interaction is crucial for potent inhibition, and mutation of the ZBR can convert this compound from an inhibitor into an APC/C substrate.

The dual-inhibitory mechanism, targeting both substrate recognition and catalytic activity, makes this compound a highly effective inhibitor of the APC/C.

Regulation of this compound Throughout the Cell Cycle

The activity and stability of this compound are meticulously regulated to ensure its inhibitory function is restricted to the appropriate cell cycle phases. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

The expression of this compound is induced at the G1/S transition by the E2F family of transcription factors. This ensures that as cells commit to DNA replication, the APC/C is simultaneously inhibited to allow the accumulation of S-phase and mitotic cyclins.

Post-Translational Regulation and Degradation

The degradation of this compound in early mitosis is a critical event that licenses the activation of the APC/C. This process is initiated by a cascade of phosphorylation events. Polo-like kinase 1 (Plk1) and Cyclin B/CDK1 phosphorylate this compound, creating a phosphodegron that is recognized by the SCFβ-TrCP E3 ubiquitin ligase complex. SCFβ-TrCP then polyubiquitinates this compound, targeting it for destruction by the proteasome. This degradation of this compound relieves the inhibition on the APC/C, allowing it to ubiquitinate its mitotic substrates and drive the cell into anaphase.

The following diagram illustrates the signaling pathway leading to this compound degradation:

References

- 1. This compound stably binds and inhibits the anaphase-promoting complex/cyclosome as a pseudosubstrate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ensures timely mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Polo-like kinase in the degradation of early mitotic inhibitor 1, a regulator of the anaphase promoting complex/cyclosome - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Master Regulator: An In-depth Technical Guide to the Domains of the EMI1 Protein

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Functional Domains of the Early Mitotic Inhibitor 1 (EMI1) Protein.

This technical guide provides a detailed exploration of the structural and functional domains of the Early Mitotic Inhibitor 1 (this compound) protein, a pivotal regulator of the cell cycle. A thorough understanding of this compound's domains and its intricate interplay with the Anaphase-Promoting Complex/Cyclosome (APC/C) is paramount for developing novel therapeutic interventions targeting cell cycle dysregulation in various diseases, including cancer.

Introduction to this compound: The Guardian of the G1/S Transition

Early Mitotic Inhibitor 1 (this compound), also known as FBXO5, is a critical cell cycle protein that acts as a gatekeeper for entry into the DNA synthesis (S) phase. Its primary function is to inhibit the APC/C, a large E3 ubiquitin ligase that, in complex with its coactivator Cdh1 (APC/CCdh1), targets key proteins like cyclin A and geminin for destruction during the G1 phase. By preventing their degradation, this compound ensures their accumulation, a prerequisite for the initiation of DNA replication. The expression of this compound is tightly regulated, with its transcription being activated by the E2F transcription factor at the G1/S boundary. Given its crucial role, the misregulation of this compound can lead to genomic instability and is often implicated in tumorigenesis.[1]

The Architectural Blueprint: Core Domains of this compound

This compound's potent inhibitory function is a result of the coordinated action of its distinct structural domains. These domains engage in a multi-pronged approach to neutralize the APC/C, highlighting a sophisticated mechanism of molecular regulation. The key domains include an N-terminal KEN box, a central F-box, and a C-terminal inhibitory region comprising a Destruction box (D-box), a Zinc-Binding Region (ZBR), a linker, and a C-terminal tail.[2][3]

The N-Terminal Domain: A KEN Box for Enhanced Targeting

The N-terminal region of this compound harbors a "KEN box" motif. While this domain does not independently bind to the APC/C, it is thought to interact with the KEN-box receptor on Cdh1. This interaction likely enhances the overall avidity of this compound for the APC/CCdh1 complex and may also serve to competitively exclude other KEN box-containing substrates from accessing the ligase.[2]

The F-Box Domain: A Link to the SCF Complex

As its alternative name FBXO5 suggests, this compound contains a central F-box domain. F-box motifs are typically involved in recruiting substrates to the Skp1-Cullin-F-box (SCF) family of E3 ubiquitin ligases. However, a direct role for the F-box domain of this compound in the inhibition of the APC/C has not been definitively established.[4]

The C-Terminal Inhibitory Region: A Multi-Modal Inhibition Strategy

The powerhouse of this compound's inhibitory activity resides in its C-terminal domain. This region employs a synergistic, multi-modal strategy to completely shut down APC/C function.

-

Destruction Box (D-box): this compound contains a canonical RxxL D-box motif that functions as a pseudosubstrate. It competitively binds to the D-box receptor site on Cdh1 and the APC/C subunit APC10, effectively blocking the recruitment of legitimate APC/C substrates.

-

Zinc-Binding Region (ZBR): This highly conserved, cysteine-rich domain is indispensable for robust APC/C inhibition. The ZBR physically obstructs the interaction between the E2 ubiquitin-conjugating enzyme UBE2C (UBCH10) and the RING domain of the APC/C subunit APC11, thereby preventing the transfer of ubiquitin.

-

Linker and C-terminal Tail: These intrinsically disordered regions are critical for fine-tuning the inhibitory process. The C-terminal tail of this compound bears a striking resemblance to a region on the E2 enzyme UBE2S and competes for the same binding site on the APC/C. This competition specifically blocks UBE2S-mediated ubiquitin chain elongation, a key step in substrate degradation.

Quantitative Insights into this compound Function

The activity of this compound is exquisitely sensitive to its concentration, demonstrating a fascinating molecular switch from being a substrate to an inhibitor of the APC/C.

Table 1: Concentration-Dependent Dual Role of this compound

| This compound Concentration | Observed Activity | Reference(s) |

| 23 nM | Acts as a substrate of APC/CCdh1 and is ubiquitinated | |

| 2.9 µM | Functions as a potent inhibitor of APC/CCdh1 |

Table 2: Inhibitory Potency of this compound and the Impact of ZBR Mutation

| This compound Variant | Inhibitory Concentration (IC50) | Reference(s) |

| Wild-Type this compound | ~0.5 µM | |

| ZBR Mutant (C401S) | ~4–8 µM |

Table 3: Apparent Binding Affinity of this compound for APC/C

| This compound Complex | Apparent Ki | Reference(s) |

| This compound-SKP1 | ≤2.5 nM |

The this compound-APC/C Signaling Axis: A Bistable Switch for Cell Cycle Commitment

The interplay between this compound and the APC/C establishes a dual-negative feedback loop, creating a bistable switch that drives irreversible entry into the cell cycle. In the G1 phase, low concentrations of this compound are targeted for degradation by active APC/CCdh1. As cells approach the G1/S transition, E2F-driven transcription elevates this compound levels. Upon reaching a critical concentration threshold, this compound's function switches from that of a substrate to a potent inhibitor, leading to the stabilization of key S-phase promoting factors.

Experimental Cornerstones: Protocols for Studying this compound Domains

This section details key experimental procedures for investigating the domains of this compound and their functional interactions with the APC/C.

In Vitro Ubiquitination Assay

This assay is fundamental for determining whether a protein is a substrate for an E3 ligase and for quantifying the inhibitory potential of molecules like this compound.

Protocol:

-

Reaction Mix Preparation: In a microcentrifuge tube on ice, combine the following components in a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM NaCl, 1 µM DTT, 2 mM ATP): E1 activating enzyme, E2 conjugating enzyme(s) (UBE2C and/or UBE2S), ubiquitin, a substrate (e.g., a fluorescently-labeled N-terminal fragment of Cyclin B), and the purified this compound protein or domain of interest at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding the purified APC/CCdh1 complex. Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding 2x SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against the substrate or ubiquitin, or by fluorescence scanning if a labeled substrate was used. The formation of a polyubiquitin ladder on the substrate indicates E3 ligase activity, while a reduction in this ladder in the presence of this compound demonstrates its inhibitory function.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to validate protein-protein interactions within a cellular context.

References

- 1. The APC/C inhibitor, this compound, is essential for prevention of rereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of apo-APC/C and APC/CCDH1:this compound complexes provide insights into APC/C regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Measuring EMI1 Protein Levels in Cell Lysates: A Detailed Guide for Researchers

Application Notes

Introduction

Early Mitotic Inhibitor 1 (EMI1), also known as F-box only protein 5 (FBXO5), is a critical regulator of the cell cycle. Its primary function is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition is essential for the proper timing of mitotic entry and to prevent DNA re-replication, thereby ensuring genomic stability. Dysregulation of this compound has been implicated in various human diseases, particularly in oncology. Overexpression of this compound is frequently observed in a variety of solid tumors and is often associated with poor patient prognosis, making it a compelling target for drug development and a crucial biomarker for cancer research.

These application notes provide detailed protocols for the accurate and reproducible measurement of this compound protein levels in cell lysates using three common laboratory techniques: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals in academic, clinical, and industrial settings who are investigating the role of this compound in cell biology, disease pathogenesis, and as a potential therapeutic target.

Data Presentation: Quantitative Analysis of this compound Protein Levels

The following table summarizes representative quantitative data on this compound protein levels in various cancer cell lines compared to normal counterparts. It is important to note that absolute protein concentrations can vary depending on the specific experimental conditions, quantification methods, and antibodies used. The data presented here is a synthesis of information from various proteomics databases and literature, intended to provide a comparative overview.

| Cell Line | Cancer Type | This compound Protein Level (Normalized Abundance/Fold Change) | Reference |

| MCF-7 | Breast Cancer | High | [1] |

| MDA-MB-231 | Breast Cancer | High | [2] |

| HeLa | Cervical Cancer | High | [3] |

| A549 | Lung Cancer | High | [2] |

| HCT116 | Colon Cancer | High | [2] |

| MCF10A | Normal Breast Epithelial | Low | |

| NHDF | Normal Human Dermal Fibroblasts | Low |

Note: The "High" and "Low" designations are relative and based on qualitative and semi-quantitative data from the cited sources. For precise quantification, it is recommended to perform the detailed protocols below and establish internal standards.

Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental procedures, the following diagrams have been generated.

Experimental Protocols

Protocol 1: Western Blotting for this compound Detection and Quantification

Objective: To qualitatively detect and semi-quantitatively measure the relative levels of this compound protein in cell lysates.

Materials:

-

Cell Lines: Your cell lines of interest (e.g., MCF-7, HeLa, and a normal cell line for comparison).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

-

Transfer: PVDF membrane, methanol, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Anti-EMI1/FBXO5 antibody (validated for Western blotting, refer to manufacturer's datasheet for recommended dilution, e.g., 1:1000).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host), diluted in blocking buffer (e.g., 1:5000).

-

Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin antibody.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Instrumentation: Electrophoresis apparatus, power supply, wet or semi-dry transfer system, imaging system (e.g., chemiluminescence imager).

Procedure:

-

Cell Lysate Preparation: a. Culture cells to 70-80% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold RIPA buffer with inhibitors to the dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (cell lysate) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: a. Mix a calculated volume of cell lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: a. Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 10% acrylamide). b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-EMI1 antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Repeat steps 5b-5e for the loading control antibody.

-

Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands corresponding to this compound and the loading control. Normalize the this compound signal to the loading control signal to determine relative protein levels.

Protocol 2: Sandwich ELISA for this compound Quantification

Objective: To quantitatively measure the concentration of this compound protein in cell lysates.

Materials:

-

This compound ELISA Kit: A commercially available sandwich ELISA kit specific for human this compound/FBXO5. Ensure the kit is validated for use with cell lysates.

-

Cell Lysates: Prepared as described in the Western blotting protocol.

-

Microplate Reader: Capable of measuring absorbance at the wavelength specified in the ELISA kit protocol.

-

Wash Buffer, Substrate, and Stop Solution: Typically provided in the ELISA kit.

Procedure:

-

Reagent Preparation: a. Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. b. Dilute the cell lysates to a concentration within the detection range of the assay. This may require optimization.

-

Assay Procedure (example): a. Add the capture antibody to the wells of the microplate and incubate. b. Wash the wells with wash buffer. c. Block the wells to prevent non-specific binding. d. Add the prepared standards and cell lysate samples to the wells and incubate. e. Wash the wells. f. Add the detection antibody and incubate. g. Wash the wells. h. Add the enzyme-conjugated secondary antibody and incubate. i. Wash the wells. j. Add the substrate and incubate for color development. k. Add the stop solution to terminate the reaction.

-

Data Acquisition and Analysis: a. Immediately read the absorbance of each well using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Use the standard curve to determine the concentration of this compound in the cell lysate samples.

Protocol 3: Mass Spectrometry for this compound Identification and Quantification

Objective: To identify and quantify this compound protein in cell lysates with high sensitivity and specificity, often as part of a larger proteomic analysis.

Materials:

-

Cell Lysates: Prepared as described in the Western blotting protocol, but with careful consideration to avoid detergents that interfere with mass spectrometry (or include a detergent removal step). A common lysis buffer for mass spectrometry is urea-based.

-

Digestion Enzyme: Sequencing-grade trypsin.

-

Reagents for Reduction and Alkylation: Dithiothreitol (DTT) and iodoacetamide (IAA).

-

Desalting Columns: C18 spin columns.

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system (nanoLC-MS/MS).

-

Proteomics Software: For data analysis, peptide identification, and protein quantification (e.g., MaxQuant, Proteome Discoverer).

Procedure:

-

Sample Preparation and Digestion: a. Denature the proteins in the cell lysate. b. Reduce the disulfide bonds with DTT. c. Alkylate the cysteine residues with IAA. d. Digest the proteins into peptides overnight with trypsin.

-

Peptide Desalting: a. Acidify the peptide mixture. b. Desalt the peptides using C18 spin columns to remove salts and other contaminants. c. Dry the purified peptides.

-

LC-MS/MS Analysis: a. Reconstitute the peptides in a suitable solvent. b. Inject the peptides into the nanoLC-MS/MS system. c. Separate the peptides by reverse-phase chromatography. d. Analyze the eluting peptides by the mass spectrometer, which will acquire MS and MS/MS spectra.

-

Data Analysis: a. Use proteomics software to search the acquired MS/MS spectra against a human protein database to identify peptides. b. Assign the identified peptides to their corresponding proteins, including this compound/FBXO5. c. Quantify the relative or absolute abundance of this compound using label-free (e.g., spectral counting, intensity-based) or label-based (e.g., TMT, SILAC) quantification methods.

Conclusion

The choice of method for measuring this compound levels will depend on the specific research question, available resources, and the desired level of quantification. Western blotting is a robust and widely accessible technique for semi-quantitative analysis. ELISA provides a more quantitative measure of protein concentration, while mass spectrometry offers the highest sensitivity and specificity, enabling comprehensive proteomic profiling. By following these detailed protocols, researchers can obtain reliable and reproducible data on this compound expression, contributing to a deeper understanding of its role in cellular processes and disease.

References

Protocol for Immunoprecipitation of EMI1 Protein

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunoprecipitation (IP) of the Early Mitotic Inhibitor 1 (EMI1) protein, also known as F-box only protein 5 (FBXO5). This protocol is intended to serve as a comprehensive guide for the specific isolation of this compound and its interacting partners from cellular lysates.

Introduction

Early Mitotic Inhibitor 1 (this compound) is a critical regulator of the cell cycle, primarily functioning to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[1][2][3] By inhibiting the APC/C, this compound prevents the premature degradation of mitotic cyclins, ensuring proper timing of entry into mitosis.[1] Given its crucial role in cell cycle progression, altered expression or function of this compound has been implicated in cancer.[4] Immunoprecipitation is a powerful technique to isolate this compound and its binding partners to study its function, regulation, and role in various cellular pathways.

Data Presentation

Table 1: Recommended Reagent Compositions

| Reagent | Composition | Notes |

| Lysis Buffer (RIPA) | 25 mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS | A stringent buffer suitable for disrupting the nuclear membrane. Protease and phosphatase inhibitors should be added fresh. |

| Lysis Buffer (Non-denaturing) | 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA | A milder buffer that can preserve protein-protein interactions. Add fresh protease and phosphatase inhibitors. |

| Wash Buffer (Stringent) | 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate | Use for stringent washes to minimize non-specific binding. |

| Wash Buffer (Less Stringent) | Phosphate Buffered Saline (PBS) | For less stringent washing conditions. |

| Elution Buffer (Denaturing) | 2x Laemmli sample buffer | This will elute the protein of interest along with the antibody. |

| Elution Buffer (Non-denaturing) | 0.1-0.2 M Glycine, pH 2.0-3.0 | Gently elutes the protein, allowing for the potential reuse of beads. The eluate must be immediately neutralized. |

| Urea Elution Buffer | 6-8 M Urea, 20 mM Tris pH 7.5, 100 mM NaCl | Suitable for mass spectrometry analysis as it denatures proteins. |

Table 2: Experimental Parameters

| Parameter | Recommended Range/Value | Notes |

| Cell Lysate Protein Concentration | 1-3 mg/mL | The optimal concentration may vary depending on this compound expression levels. |

| Primary Antibody Concentration | 2-10 µg per 500 µL lysate | Titration is recommended to determine the optimal antibody concentration. |

| Protein A/G Bead Slurry | 20-50 µL of 50% slurry per IP reaction | The choice between Protein A, G, or A/G depends on the antibody isotype and origin. |

| Incubation with Antibody | 2-4 hours or overnight at 4°C | Overnight incubation may increase yield but also potentially background. |

| Incubation with Beads | 1 hour or overnight at 4°C | |

| Number of Washes | 3-5 times | |

| Elution Volume | 20-50 µL |

Experimental Protocols

This protocol outlines the steps for the immunoprecipitation of this compound from cell lysates. It is recommended to perform all steps on ice or at 4°C to minimize protein degradation.

Preparation of Cell Lysate

-

Culture and harvest cells according to standard laboratory procedures. For adherent cells, wash twice with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA or a non-denaturing buffer) to the cell pellet (approximately 1 mL per 10^7 cells).

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Dilute the lysate to a final concentration of 1-3 mg/mL with lysis buffer.

Pre-clearing the Lysate (Optional but Recommended)

-

Add 20-50 µL of a 50% slurry of Protein A/G agarose or magnetic beads to 1 mL of cell lysate.

-

Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation (e.g., 2,000 x g for 1 minute) or by using a magnetic rack.

-

Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Immunoprecipitation

-

Add the appropriate amount of anti-EMI1 primary antibody (typically 2-10 µg) to the pre-cleared lysate. As a negative control, use a non-specific IgG from the same host species as the primary antibody.

-

Incubate the lysate-antibody mixture with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add 20-50 µL of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1 hour or overnight at 4°C to allow the beads to capture the antibody-antigen complex.

Washing

-

Pellet the beads by centrifugation or using a magnetic rack. Carefully aspirate and discard the supernatant.

-

Resuspend the beads in 500 µL of ice-cold wash buffer (either stringent or less stringent).

-

Invert the tube several times to wash the beads.

-

Pellet the beads and discard the supernatant.

-

Repeat the wash steps 3-5 times. After the final wash, carefully remove all residual wash buffer.

Elution

Choose one of the following elution methods based on your downstream application:

-

Denaturing Elution (for SDS-PAGE and Western Blotting):

-

Resuspend the washed beads in 20-50 µL of 2x Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5 minutes to dissociate the immunocomplex from the beads.

-

Centrifuge at high speed (e.g., 13,000 x g) for 1 minute.

-

The supernatant contains the eluted this compound protein and is ready for loading onto an SDS-PAGE gel.

-

-

Non-denaturing Elution (for functional assays or mass spectrometry):

-

Resuspend the washed beads in 40-50 µL of glycine elution buffer (0.1-0.2 M glycine, pH 2.0-3.0).

-

Incubate at room temperature for 10 minutes with frequent agitation.

-

Centrifuge at high speed to pellet the beads.

-

Carefully transfer the supernatant containing the eluted protein to a new tube and immediately neutralize the pH by adding an equal volume of Tris-HCl, pH 8.0-8.5.

-

Mandatory Visualization

This compound Signaling Pathway

This compound plays a pivotal role in cell cycle regulation by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, is an E3 ubiquitin ligase that targets key mitotic proteins for degradation, including cyclins A and B. By binding to the APC/C, this compound prevents the ubiquitination and subsequent degradation of these substrates, thereby ensuring their accumulation during S and G2 phases and facilitating mitotic entry. The activity and stability of this compound are themselves regulated by phosphorylation by kinases such as Plk1 and CDKs, which can mark it for degradation.

Caption: this compound signaling pathway in cell cycle regulation.

Experimental Workflow for Immunoprecipitation of this compound

The following diagram illustrates the key steps involved in the immunoprecipitation of the this compound protein.

Caption: Workflow for this compound protein immunoprecipitation.

References

- 1. Early Mitotic Inhibitor 1 - Wikipedia [en.wikipedia.org]

- 2. This compound regulates the anaphase-promoting complex by a different mechanism than Mad2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a mitotic regulator that interacts with Cdc20 and inhibits the anaphase promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Application Notes and Protocols for Studying EMI1-APC/C Interaction In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key regulatory proteins for proteasomal degradation.[1][2] Its activity is tightly regulated, in part by the Early Mitotic Inhibitor 1 (EMI1), which acts as a potent pseudosubstrate inhibitor of the APC/C, particularly during the S and G2 phases, thereby preventing premature entry into mitosis.[3][4][5] The interaction between this compound and the APC/C is a critical control point in the cell cycle and a potential target for therapeutic intervention. Understanding the molecular details of this interaction is paramount for elucidating cell cycle control mechanisms and for the development of novel anti-cancer drugs.

These application notes provide a detailed overview of key in vitro techniques to study the this compound-APC/C interaction, including co-immunoprecipitation, GST pull-down assays, in vitro ubiquitination assays, and isothermal titration calorimetry. Detailed protocols, quantitative data summaries, and visual workflows are provided to guide researchers in their investigation of this pivotal protein-protein interaction.

Signaling Pathway

The interaction between this compound and the APC/C is a cornerstone of cell cycle regulation. During the S and G2 phases, this compound binds to the APC/C, primarily through its C-terminal domain, which contains a D-box, a zinc-binding region (ZBR), and a C-terminal tail. This binding event inhibits the APC/C's ability to ubiquitinate its substrates, such as cyclin B, thereby allowing their accumulation and progression through the cell cycle. This compound functions as a pseudosubstrate inhibitor, competing with other APC/C substrates for binding. Interestingly, this compound itself can be a substrate for the APC/C under certain conditions, highlighting a complex feedback mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of the this compound-APC/C interaction. This data is essential for experimental design and interpretation.

| Parameter | Value | Technique | Organism/System | Reference |

| Binding Affinity (Ki) | ||||

| This compound-SKP1 vs. APC/CCDH1 | ≤2.5 nM | Enzyme Assay | Human (recombinant) | |

| In Vitro Ubiquitination Assays | ||||

| This compound concentration (as substrate) | 23 nM | In vitro ubiquitination | Human (recombinant) | |

| This compound concentration (as inhibitor) | 2.9 µM | In vitro ubiquitination | Human (recombinant) | |

| Wild-type this compound (inhibition) | ~0.5 µM | In vitro ubiquitination | Human (recombinant) | |

| ZBR mutant this compound (inhibition) | ~4–8 µM | In vitro ubiquitination | Human (recombinant) | |

| Isothermal Titration Calorimetry (ITC) | ||||

| Typical Cell Concentration | 5-50 µM | ITC | General | |

| Typical Syringe Concentration | 50-500 µM | ITC | General |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous this compound and APC/C

This protocol describes the immunoprecipitation of a target protein ("bait") to pull down its interacting partners ("prey") from a cell lysate.

Workflow:

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against this compound or an APC/C subunit (e.g., APC3/Cdc27)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in cell lysis buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins.

GST Pull-Down Assay

This in vitro technique uses a GST-tagged "bait" protein to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.

Workflow:

Materials:

-

Purified GST-tagged this compound (bait)

-

Glutathione-agarose beads

-

Cell lysate containing APC/C or purified APC/C (prey)

-

Binding buffer (e.g., PBS with 1 mM DTT and protease inhibitors)

-